(5Z)-5-{[3-(3-Fluoro-4-methylphenyl)-1-phenyl-1H-pyrazol-4-YL]methylene}-3-(2-methoxyethyl)-2-thioxo-1,3-thiazolidin-4-one
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Overview
Description
The compound (5Z)-5-{[3-(3-Fluoro-4-methylphenyl)-1-phenyl-1H-pyrazol-4-YL]methylene}-3-(2-methoxyethyl)-2-thioxo-1,3-thiazolidin-4-one is a complex organic molecule that belongs to the class of thiazolidinones This compound is characterized by its unique structure, which includes a thiazolidinone ring, a pyrazole ring, and various substituents such as fluoro, methyl, and methoxy groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5Z)-5-{[3-(3-Fluoro-4-methylphenyl)-1-phenyl-1H-pyrazol-4-YL]methylene}-3-(2-methoxyethyl)-2-thioxo-1,3-thiazolidin-4-one typically involves multi-step organic reactions. One common method involves the condensation of a thiazolidinone derivative with a pyrazole derivative under specific conditions. The reaction may require the use of catalysts, solvents, and controlled temperatures to achieve the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and quality control to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions
(5Z)-5-{[3-(3-Fluoro-4-methylphenyl)-1-phenyl-1H-pyrazol-4-YL]methylene}-3-(2-methoxyethyl)-2-thioxo-1,3-thiazolidin-4-one: can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation products.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH play a crucial role in determining the outcome of these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions may produce substituted thiazolidinone compounds.
Scientific Research Applications
(5Z)-5-{[3-(3-Fluoro-4-methylphenyl)-1-phenyl-1H-pyrazol-4-YL]methylene}-3-(2-methoxyethyl)-2-thioxo-1,3-thiazolidin-4-one: has various scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (5Z)-5-{[3-(3-Fluoro-4-methylphenyl)-1-phenyl-1H-pyrazol-4-YL]methylene}-3-(2-methoxyethyl)-2-thioxo-1,3-thiazolidin-4-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Ethyl acetoacetate: A widely used chemical intermediate with similar functional groups.
Benzothiazole derivatives: Compounds with a thiazole ring structure, similar to the thiazolidinone ring in the target compound.
Uniqueness
(5Z)-5-{[3-(3-Fluoro-4-methylphenyl)-1-phenyl-1H-pyrazol-4-YL]methylene}-3-(2-methoxyethyl)-2-thioxo-1,3-thiazolidin-4-one:
Properties
CAS No. |
623936-09-4 |
---|---|
Molecular Formula |
C23H20FN3O2S2 |
Molecular Weight |
453.6 g/mol |
IUPAC Name |
(5Z)-5-[[3-(3-fluoro-4-methylphenyl)-1-phenylpyrazol-4-yl]methylidene]-3-(2-methoxyethyl)-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C23H20FN3O2S2/c1-15-8-9-16(12-19(15)24)21-17(14-27(25-21)18-6-4-3-5-7-18)13-20-22(28)26(10-11-29-2)23(30)31-20/h3-9,12-14H,10-11H2,1-2H3/b20-13- |
InChI Key |
MSVUDSLMPBRDPM-MOSHPQCFSA-N |
Isomeric SMILES |
CC1=C(C=C(C=C1)C2=NN(C=C2/C=C\3/C(=O)N(C(=S)S3)CCOC)C4=CC=CC=C4)F |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=NN(C=C2C=C3C(=O)N(C(=S)S3)CCOC)C4=CC=CC=C4)F |
Origin of Product |
United States |
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